(R)-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile
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Overview
Description
®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile is an organic compound with the molecular formula C7H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile typically involves the reaction of 3-hydroxypyrrolidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, allowing for better scalability and reproducibility compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an amine.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Mechanism of Action
The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Hydroxypyrrolidin-1-YL)propanenitrile
- ®-(3-Hydroxypyrrolidin-1-YL)acetic acid
Uniqueness
®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and interactions compared to similar compounds. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1,3-5H2/t6-/m1/s1 |
InChI Key |
ZJKMVVGNSMLLAV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC#N |
Canonical SMILES |
C1CN(CC1O)CC#N |
Origin of Product |
United States |
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